(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
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Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid” is a chemical compound. Its empirical formula is C20H21NO5 and its molecular weight is 355.38 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. This provides a textual representation of the compound’s structure.
Scientific Research Applications
-
Peptide Synthesis
- The Fmoc group is commonly used in solid-phase peptide synthesis . It acts as a base-sensitive protecting group for the amino acids during the synthesis process .
- The Fmoc group is removed under mildly basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain .
- The use of Fmoc-protected amino acids in peptide synthesis has become a standard in both academic research and industry due to its ease of use and the stability of the Fmoc group .
-
Capillary Electrophoresis
- Fmoc-protected amino acids, such as the one you mentioned, are used in capillary electrophoresis .
- In this application, the Fmoc group serves as a chromophore, allowing for the detection of the amino acids during the electrophoresis process .
- This method is often used in the analysis of complex mixtures of amino acids .
-
High-Performance Liquid Chromatography (HPLC)
- Fmoc-protected amino acids are used for the precolumn derivatization of amines for HPLC and fluorescent detection .
- The Fmoc group provides a convenient means of monitoring the progress of the reaction and the purification of the product .
- This application is particularly useful in the analysis of amino acids and peptides .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid |
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